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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)oxirane
CAS No.: 20697-04-5
Cat. No.: B1581207
Get Quote
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Technical Profile: 2-(3-Chlorophenyl)oxirane

High-Purity Intermediate for Medicinal Chemistry & Chiral Synthesis

Executive Summary

2-(3-Chlorophenyl)oxirane (commonly referred to as m-chlorostyrene oxide) is a pivotal
electrophilic building block in modern drug discovery. Structurally characterized by a strained
three-membered ether ring fused to a meta-chlorinated benzene, this compound serves as a
“chiral anchor” in the synthesis of

-adrenergic receptor agonists and monoamine reuptake inhibitors. Its utility lies in the high
reactivity of the oxirane ring, which undergoes stereospecific and regioselective ring-opening
reactions with nucleophiles (amines, azides, thiols) to generate

-functionalized alcohols.

This guide provides a comprehensive technical analysis of 2-(3-chlorophenyl)oxirane,
detailing its physicochemical properties, validated synthetic protocols, and mechanistic
reactivity profiles.
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Physicochemical Specifications

The following data aggregates experimental and predicted values essential for stoichiometric

calculations and process scaling.

Parameter

Technical Specification

IUPAC Name

2-(3-Chlorophenyl)oxirane

Common Synonyms

m-Chlorostyrene oxide; (3-

Chlorophenyl)ethylene oxide

CAS Number (Racemic) 20697-04-5
CAS Number ((R)-Isomer) 62600-71-9
Molecular Formula CsH-CIO
Molecular Weight 154.59 g/mol

Physical State

Colorless to pale yellow liquid

Density

1.214 - 1.283 g/mL (at 25 °C)

Boiling Point

67—-68 °C (at 1 mmHg) / ~212 °C (at 760 mmHg)

Refractive Index (

)

1.551

Solubility

Soluble in DCM, THF, DMSO; immiscible with

water

Synthetic Architecture

The synthesis of 2-(3-chlorophenyl)oxirane is typically achieved via two primary mechanistic

pathways: the Corey-Chaykovsky reaction (methylene transfer to an aldehyde) or the

Prilezhaev reaction (peroxidation of an alkene).

Pathway Visualization

The following diagram outlines the divergent synthetic strategies available to the chemist.
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3-Chlorostyrene Concerted Oxygen Transfer

Ring Closure

3-Chlorobenzaldehyde Nucleophilic Attack > B e . (-DMSO0) > 2-(3-Chlorophenyl)oxirane

(Target)

Trimethylsulfonium lodide
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Figure 1: Comparative synthetic routes. Top: Sulfur ylide mediated addition. Bottom:
Electrophilic epoxidation.

Detailed Protocol: Corey-Chaykovsky Method

This method is preferred for laboratory-scale synthesis as it starts from the stable, inexpensive
aldehyde and avoids the handling of potentially explosive peroxides required in the styrene
oxidation route.

Reagents:

3-Chlorobenzaldehyde (1.0 eq)

Trimethylsulfonium iodide (1.2 eq)

Potassium hydroxide (powdered, 2.0 eq) or Sodium Hydride (60% dispersion)

Acetonitrile or DMSO (dry)
Step-by-Step Methodology:
e Ylide Formation: In a flame-dried round-bottom flask under inert atmosphere (

), suspend Trimethylsulfonium iodide (TMSI) in dry DMSO.
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o Deprotonation: Add the base (KOH or NaH) portion-wise at 0°C. Stir for 30 minutes to
generate the dimethylsulfonium methylide in situ.

» Addition: Add 3-Chlorobenzaldehyde dropwise to the ylide solution while maintaining the
temperature between 0-5°C. The reaction is exothermic.

e Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by
TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

e Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract three times with
Diethyl Ether or Ethyl Acetate.

 Purification: Wash the combined organics with water (to remove DMSOQO), dry over anhydrous

, and concentrate under reduced pressure.
« Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (Silica

gel, 0-10% EtOAc in Hexanes).

Mechanistic Dynamics & Reactivity

The utility of 2-(3-chlorophenyl)oxirane is defined by its ring-opening behavior. The
regioselectivity of nucleophilic attack is governed by the reaction conditions (Acidic vs. Basic), a
critical consideration for designing specific drug intermediates.

Regioselectivity Logic

¢ Basic Conditions (
): Nucleophiles attack the least hindered carbon (
-carbon).[1] Sterics dominate.

 Acidic Conditions (

-like): Protonation of the oxygen weakens the benzylic C-O bond. Nucleophiles attack the
benzylic carbon (

-carbon) due to the stabilization of the developing positive charge by the aromatic ring.
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2-(3-Chlorophenyl)oxirane
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Figure 2: Regiodivergent ring-opening pathways dictated by electronic and steric factors.

Applications in Medicinal Chemistry

The 3-chlorophenyl moiety is a bioisostere often used to modulate lipophilicity and metabolic

stability in drug candidates.

e -Adrenergic Agonists: The ring opening of (R)-2-(3-chlorophenyl)oxirane with specific
amines is a key step in synthesizing

-adrenergic receptor agonists (e.g., analogs of BRL 37344). The resulting amino-alcohol
pharmacophore mimics the structure of norepinephrine.

o Monoamine Transporter Inhibitors: Derivatives synthesized via the acid-catalyzed ring
opening (benzylic attack) are precursors to phenethylamine-class antidepressants, where
the chlorine atom at the meta-position enhances selectivity for serotonin or norepinephrine
transporters.
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e Enzymatic Resolution: Racemic 2-(3-chlorophenyl)oxirane is frequently used as a
substrate to characterize Epoxide Hydrolases (EH). These enzymes can kinetically resolve
the racemate to yield optically pure diols or recover the unreacted enantiomer of the epoxide.

Safety & Handling

o Genotoxicity: Like many epoxides, this compound is a potential alkylating agent. It can react
with DNA bases (guanine). It must be handled in a fume hood with appropriate PPE (nitrile
gloves, safety glasses).

 Stability: Store at 2—8°C under inert gas (Argon/Nitrogen). Epoxides can polymerize or
hydrolyze upon exposure to moisture and heat.

» Neutralization: Spills should be treated with an excess of agueous sodium bisulfite or
ethanolamine to open the ring and deactivate the electrophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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